N-(3-fluorobenzyl)-3-propoxy-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(3-Fluorophenyl)methyl]-3-propoxy-N-(pyridin-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a propoxy group, and a pyridinyl group attached to a benzamide core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Fluorophenyl)methyl]-3-propoxy-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenylmethyl intermediate. This can be achieved through the fluorination of a suitable phenylmethyl precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with Pyridin-2-yl Group: The next step involves the coupling of the 3-fluorophenylmethyl intermediate with a pyridin-2-yl derivative.
Industrial Production Methods
Industrial production of N-[(3-Fluorophenyl)methyl]-3-propoxy-N-(pyridin-2-yl)benzamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production. The reaction conditions are carefully controlled to maximize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Fluorophenyl)methyl]-3-propoxy-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted benzamides or derivatives with modified functional groups .
Scientific Research Applications
N-[(3-Fluorophenyl)methyl]-3-propoxy-N-(pyridin-2-yl)benzamide has a wide range of scientific research applications, including:
Biology: It serves as a probe in biochemical studies to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[(3-Fluorophenyl)methyl]-3-propoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound .
Comparison with Similar Compounds
N-[(3-Fluorophenyl)methyl]-3-propoxy-N-(pyridin-2-yl)benzamide can be compared with other similar compounds to highlight its uniqueness:
N-Phenylbenzamides: These compounds share a similar benzamide core but lack the fluorophenyl, propoxy, and pyridinyl groups, resulting in different chemical and biological properties.
Fluorophenyl Derivatives: Compounds with fluorophenyl groups exhibit unique electronic and steric effects, influencing their reactivity and interactions with biological targets.
Pyridinyl Derivatives: The presence of a pyridinyl group imparts specific binding properties to the compound, enhancing its interactions with certain proteins and enzymes.
Properties
Molecular Formula |
C22H21FN2O2 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-3-propoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C22H21FN2O2/c1-2-13-27-20-10-6-8-18(15-20)22(26)25(21-11-3-4-12-24-21)16-17-7-5-9-19(23)14-17/h3-12,14-15H,2,13,16H2,1H3 |
InChI Key |
HLTXOENYMDCZLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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